molecular formula C8H11BrO2 B3251270 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene CAS No. 208450-52-6

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Cat. No.: B3251270
CAS No.: 208450-52-6
M. Wt: 219.08 g/mol
InChI Key: DZINRPUBDXIJNK-UHFFFAOYSA-N
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Description

6-Bromo-9-methyl-1,4-dioxaspiro[44]non-6-ene is a chemical compound with the molecular formula C8H11BrO2 It is known for its unique spirocyclic structure, which includes a bromine atom and a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene typically involves the bromination of 9-methyl-1,4-dioxaspiro[4.4]non-6-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-1,4-dioxaspiro[4.4]non-6-ene: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Chloro-9-methyl-1,4-dioxaspiro[4.4]non-6-ene: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    6-Iodo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene:

Uniqueness

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.

Properties

IUPAC Name

9-bromo-6-methyl-1,4-dioxaspiro[4.4]non-8-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-6-2-3-7(9)8(6)10-4-5-11-8/h3,6H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZINRPUBDXIJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C(C12OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 2
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 3
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 4
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 5
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 6
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

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